molecular formula C15H10BrN3O3S B10978194 N-(6-bromo-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide

N-(6-bromo-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide

Cat. No. B10978194
M. Wt: 392.2 g/mol
InChI Key: OJKZSBKHAFEXET-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring, a methyl group at the 4th position, and a nitro group at the 3rd position of the benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the nitrated benzothiazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., copper(I) iodide).

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Oxidation: Potassium permanganate, sulfuric acid, water.

Major Products

    Substitution: N-(6-substituted-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide.

    Reduction: N-(6-bromo-1,3-benzothiazol-2-yl)-4-methyl-3-aminobenzamide.

    Oxidation: N-(6-bromo-1,3-benzothiazol-2-yl)-4-carboxy-3-nitrobenzamide.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and benzothiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-bromo-1,3-benzothiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(6-bromo-1,3-benzothiazol-2-yl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide: Contains a pyrroloquinoline moiety instead of a benzamide moiety.

Uniqueness

N-(6-bromo-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a bromine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

properties

Molecular Formula

C15H10BrN3O3S

Molecular Weight

392.2 g/mol

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C15H10BrN3O3S/c1-8-2-3-9(6-12(8)19(21)22)14(20)18-15-17-11-5-4-10(16)7-13(11)23-15/h2-7H,1H3,(H,17,18,20)

InChI Key

OJKZSBKHAFEXET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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